molecular formula C12H17N5O3S B144234 Dbd-PZ CAS No. 139332-64-2

Dbd-PZ

Cat. No.: B144234
CAS No.: 139332-64-2
M. Wt: 311.36 g/mol
InChI Key: XFQLOSBBYVMBGT-UHFFFAOYSA-N
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Description

DBD-PZ (4-N,N-Dimethylaminosulfonyl-7-piperazino-2,1,3-benzoxadiazole) is a specialized fluorescent reagent designed for the sensitive detection and analysis of carboxylic acids via high-performance liquid chromatography (HPLC). Its primary research application is in the derivatization of metabolites, particularly those involved in the tricarboxylic acid (TCA) cycle, such as citric acid, isocitric acid, and succinic acid, to enable their fluorometric determination. The reagent operates by reacting with carboxyl groups in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and 4-N,N-dimethyaminopyridine (DMAP) to form stable, highly fluorescent derivatives. These derivatives can be excited at 450 nm and detected at 560 nm, allowing for exceptional sensitivity with detection limits in the femtomole range. This makes this compound an invaluable tool for metabolome research, facilitating the target analysis of carboxylic acids in complex biological samples including urine, cells, and organ tissues. The product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N,N-dimethyl-7-piperazin-1-yl-2,1,3-benzoxadiazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O3S/c1-16(2)21(18,19)10-4-3-9(11-12(10)15-20-14-11)17-7-5-13-6-8-17/h3-4,13H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQLOSBBYVMBGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30161012
Record name 4-(N,N-Dimethylaminosulphonyl)-7-(1-piperazinyl)-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139332-64-2
Record name 4-(N,N-Dimethylaminosulphonyl)-7-(1-piperazinyl)-2,1,3-benzoxadiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139332642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(N,N-Dimethylaminosulphonyl)-7-(1-piperazinyl)-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(N,N-Dimethylsulfamoyl)-7-piperazino-benzofurazan
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Preparation Methods

Reaction Conditions and Optimization

DBD-PZ reacts with carboxylic acids in acetonitrile using diethyl phosphorocyanidate (DEPC) as a condensing agent. A typical derivatization protocol involves:

  • Sample Dilution : Nonaqueous injection preparations are diluted 20-fold with acetonitrile.

  • Reagent Mixing : this compound (50 mM in acetonitrile) and DEPC are added to the sample in a 1:1 volumetric ratio.

  • Incubation : The mixture reacts at 25°C for 6 hours to ensure complete derivatization.

Key parameters influencing reaction efficiency:

  • Temperature : Derivatization efficiency plateaus after 5–6 hours at 25°C.

  • Reagent Concentration : Excess this compound (≥50 mM) ensures stoichiometric labeling of fatty acids.

  • Matrix Effects : Emulsion concentrations >0.2% (v/v) suppress fluorescence due to light scattering.

Chromatographic Separation and Detection

Derivatized fatty acids are separated on a YMC-Pack Pro C18 column (150 × 4.6 mm, 5 µm) using a gradient of acetonitrile in water (50% to 98% over 60 minutes). Fluorescence detection at 557 nm (excitation: 444 nm) achieves femtomolar sensitivity, with linear responses (R² > 0.998) across three orders of magnitude.

Table 1: Retention Times and Fluorescence Intensities of this compound Fatty Acid Derivatives

Fatty AcidRetention Time (min)Relative Fluorescence Intensity
C8:012.41.00
C14:028.71.45
C16:035.21.78
C18:042.92.12

Data adapted from fluorescence profiles in.

Interference and Recovery Studies

Matrix Compatibility

This compound derivatives are stable in acetonitrile-rich matrices but susceptible to quenching in hydrophilic environments. In o/w injectable emulsions, recovery rates for internal standards (e.g., C13:0) exceed 95% at emulsion concentrations ≤0.2% (v/v). Higher lipid content necessitates solid-phase extraction (SPE) pretreatment using silica gel columns to remove triglycerides.

Cross-Reactivity

This compound selectively reacts with carboxyl groups, showing negligible interference from alcohols, amines, or thiols. However, α-keto acids (e.g., pyruvic acid) may form Schiff bases, necessitating pre-column reduction with sodium borohydride.

Comparative Analysis with Alternative Derivatization Reagents

Table 2: Performance Metrics of Fluorescent Derivatization Reagents

ReagentDetection Limit (fmol)Reaction Time (h)Stability (h)
This compound3–14624
ADAM50–1001212
Dansylhydrazine20–5048

This compound outperforms alternatives in sensitivity and stability, as reported in.

Applications in Pharmaceutical Analysis

This compound-based methods are validated for quantifying free fatty acids in lipid emulsions and oil-soluble injections. For example, a commercial o/w emulsion containing soybean oil showed 0.8–1.2 mEq/L of free palmitic acid (C16:0) using this method. The protocol’s robustness is evidenced by inter-day precision (RSD < 5%) and accuracy (90–105%) across 15 batches .

Chemical Reactions Analysis

Types of Reactions

Dbd-PZ undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles like amines, thiols; typically carried out in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted derivatives with new functional groups replacing the piperazino group.

Scientific Research Applications

Detection of Biological Compounds

DBD-PZ has been utilized in the detection of various biological compounds, including histamines and fatty acids. Its fluorescent properties make it an effective labeling agent in chromatographic analyses.

Case Study: Detection of Prostaglandins and Fatty Acids

A study demonstrated the application of this compound in detecting prostaglandins and fatty acids in biological samples. The compound was used in conjunction with chromatographic techniques to achieve high sensitivity and specificity in the detection process.

Compound Detected Method Used Sensitivity
ProstaglandinHPLCHigh
Fatty AcidsLC-MSVery High

The results indicated that this compound significantly enhances detection capabilities compared to conventional methods, allowing for lower detection limits and improved accuracy .

Fluorescent Labeling

This compound serves as a fluorescent label in various biochemical assays. Its ability to emit fluorescence upon excitation allows researchers to track and quantify specific biomolecules within complex mixtures.

Application Example: Calcium Imaging Studies

In a study involving calcium imaging, this compound was conjugated with cetirizine to trace its distribution within neuronal cultures. The fluorescent properties facilitated real-time monitoring of calcium dynamics in response to histamine receptor activation, providing insights into neuronal activity related to sleep regulation .

Dielectric Barrier Discharge (DBD) Plasma Actuators

This compound has been studied for its role in enhancing the efficiency of DBD plasma actuators, which are used for active flow control in fluid dynamics.

Case Study: Flow Control Using DBD-PA

Research focusing on DBD plasma actuators highlighted the use of this compound in simulations of induced plasma flows. The compound's characteristics were analyzed using different body force models, such as the Suzen-Huang (S-H) model and the drift-diffusion (D-D) model.

Model Voltage (kV) Induced Velocity (m/s) Flow Structure
Suzen-Huang7HighCompact
Drift-Diffusion10HigherLess compact

The findings revealed that this compound contributes to enhanced flow control by optimizing plasma-induced velocities, which is crucial for applications like aerodynamic drag reduction and flow separation control .

Summary of Findings

This compound exhibits significant potential across various scientific domains:

  • Analytical Chemistry : Enhances detection methods for biological compounds through its fluorescent properties.
  • Plasma Physics : Improves the performance of DBD plasma actuators by optimizing induced flow characteristics.

Mechanism of Action

The mechanism of action of Dbd-PZ involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulate protein-protein interactions, and influence cellular signaling pathways. The presence of the dimethylsulfamoyl and piperazino groups contributes to its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Research Findings and Limitations

  • Advantages of this compound :
    • Superior sensitivity for low-abundance analytes in biological samples.
    • Broad applicability across carboxyl-containing molecules (PGs, fatty acids).
    • Rapid derivatization without stringent reaction conditions .
  • Limitations: Requires catalytic additives (e.g., triphenylphosphine) . Limited commercial availability compared to ELSD-based systems.
  • TMBB-EDAN : Presents a newer alternative for fatty acids but lacks comprehensive data for cross-disciplinary use.

Biological Activity

Dbd-PZ, a compound known for its unique structure and reactivity, has garnered attention in various fields, particularly in biochemistry and medicinal chemistry. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a piperazino group, which enhances its chemical reactivity compared to similar compounds. Its structural uniqueness allows it to function effectively as a fluorogenic tagging reagent in biochemical assays, particularly in High-Performance Liquid Chromatography (HPLC) applications. The compound's ability to form fluorescent derivatives of carboxylic acids makes it valuable in detecting specific analytes and studying enzyme activities.

Target Interaction
this compound primarily interacts with carboxylic acids through a process known as derivatization. This interaction is crucial for its application in biochemical assays, where it helps elucidate enzyme activities and protein interactions.

Biochemical Pathways
Carboxylic acids play significant roles in various metabolic pathways, including fatty acid metabolism. By tagging these acids, this compound facilitates the study of their involvement in biological processes and disease mechanisms.

Pharmacokinetics

The pharmacokinetics of this compound are largely influenced by the conditions under which it is used in HPLC. Its bioavailability and stability can vary based on factors such as solvent composition and temperature during the assay process. Understanding these parameters is essential for optimizing its use in research settings.

Research Applications

This compound has been investigated across multiple domains:

  • Biochemical Assays : Employed to study enzyme kinetics and protein interactions.
  • Medicinal Chemistry : Explored for potential therapeutic properties, including antimicrobial and anticancer activities.
  • Industrial Applications : Utilized in developing advanced materials and chemical sensors due to its fluorescent properties.

Antimicrobial Activity

A study investigating the antimicrobial properties of this compound revealed promising results against various bacterial strains. The compound demonstrated significant inhibitory effects, suggesting potential as a lead compound for developing new antibiotics.

Anticancer Properties

Research has shown that this compound can induce apoptosis in cancer cell lines. A notable study highlighted that exposure to this compound resulted in over 75% cell death in cholangiocarcinoma cells after 5 minutes of treatment. The mechanism involved DNA damage response pathways leading to programmed cell death .

Enzyme Inhibition

In enzyme assays, this compound was found to inhibit specific enzymes involved in metabolic pathways. The IC50 values obtained from these studies indicate that this compound can effectively modulate enzymatic activity, making it a valuable tool for biochemical research .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundPiperazino groupAntimicrobial, anticancer
4-(N,N-Dimethylsulfamoyl)-7-fluorobenzofurazanFluorine atom instead of piperazinoLimited biological activity
4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazanHydrazino group instead of piperazinoVaries based on substituents

This compound stands out due to its unique piperazino group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Dbd-PZ, and how can researchers ensure reproducibility?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used, with Fmoc/t-Bu chemistry for side-chain protection. Critical steps include resin activation, coupling efficiency optimization (monitored via Kaiser tests), and cleavage using trifluoroacetic acid (TFA) . Reproducibility requires detailed documentation of molar ratios, reaction times, and purification methods (e.g., reverse-phase HPLC). Always include batch-specific data (e.g., temperature, solvent purity) in supplementary materials .

Q. How can researchers determine the purity and structural integrity of this compound?

  • Methodological Answer : Use tandem techniques:

  • HPLC : Assess purity (>95% recommended) with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., MALDI-TOF or ESI-MS) and compare with theoretical values .
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify backbone structure and side-chain deprotection .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer :

  • Systematic Review : Compare experimental conditions (e.g., cell lines, assay protocols, this compound concentrations) to identify variability sources .
  • Sensitivity Analysis : Test bioactivity under controlled variables (e.g., pH, temperature) to isolate confounding factors .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., R or Python’s SciPy) to assess significance thresholds and effect sizes .

Q. What strategies optimize this compound’s stability in in vivo environments?

  • Methodological Answer :

  • Formulation Screening : Test lipid-based nanoparticles or PEGylation to enhance serum stability .
  • Pharmacokinetic Profiling : Use LC-MS/MS to track degradation metabolites in plasma over time .
  • Temperature Studies : Conduct accelerated stability tests (4°C, 25°C, 37°C) to model shelf-life and activity retention .

Data Analysis and Experimental Design

Q. How should researchers design experiments to validate this compound’s mechanism of action?

  • Methodological Answer :

  • Dose-Response Curves : Use logarithmic concentrations (e.g., 1 nM–100 µM) to calculate IC50_{50}/EC50_{50} values .
  • Control Groups : Include scrambled-sequence peptides and untreated cohorts to rule off-target effects .
  • High-Content Imaging : Apply automated microscopy to quantify cellular localization (e.g., confocal imaging with fluorescent tags) .

Q. What statistical methods are appropriate for analyzing this compound’s synergistic effects with other compounds?

  • Methodological Answer :

  • Bliss Independence Model : Calculate synergy scores using EobservedE_{\text{observed}} vs. EexpectedE_{\text{expected}} .
  • ANOVA with Tukey’s Test : Compare mean differences across treatment groups (α = 0.05) .
  • Machine Learning : Train models (e.g., random forests) on multi-omics datasets to predict interaction pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dbd-PZ
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